2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that features a benzofuran ring fused with a tetrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from benzofuran-2-carboxylic acid. The key steps include:
Amidation: Benzofuran-2-carboxylic acid is converted to its corresponding amide using reagents like thionyl chloride and ammonia.
Nitration and Reduction: The amide is nitrated to introduce a nitro group, which is subsequently reduced to an amine.
Tetrazole Formation: The amine undergoes cyclization with sodium azide and triethyl orthoformate to form the tetrazole ring.
Coupling Reaction: The tetrazole derivative is then coupled with 4-aminobenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate.
Reduction: The nitro group introduced during synthesis can be reduced using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and tetrazole rings contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which have similar structural features and biological activities.
Tetrazole derivatives: Compounds such as losartan and valsartan, which are known for their antihypertensive properties.
Uniqueness
2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to the combination of benzofuran and tetrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
2-[4-(1-benzofuran-2-carbonylamino)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3/c18-15(24)16-20-22-23(21-16)12-7-5-11(6-8-12)19-17(25)14-9-10-3-1-2-4-13(10)26-14/h1-9H,(H2,18,24)(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRARNWCGKAKPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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